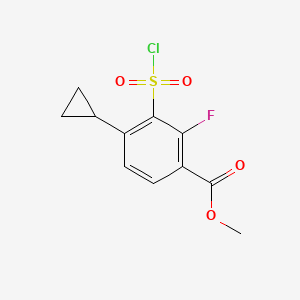
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a benzoate structure, which also includes a cyclopropyl and a fluorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate typically involves the chlorosulfonylation of a suitable benzoate precursor. One common method involves the reaction of 3-(cyclopropyl)-4-fluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the cyclopropyl ring can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide, and mild bases such as triethylamine are added to neutralize the by-products.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: Sulfonamide derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl groups into various substrates. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack by various biological molecules, leading to the formation of covalent bonds. The compound can modify proteins by reacting with amino acid residues such as lysine or cysteine, thereby altering their function. This reactivity makes it a valuable tool for studying protein interactions and enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with similar reactivity due to the presence of the chlorosulfonyl group.
6-Chlorosulfonylbenzoxazolin-2-ones: Compounds with similar sulfonylation reactions and applications in medicinal chemistry.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate is unique due to the presence of the cyclopropyl and fluorine substituents, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications.
Properties
Molecular Formula |
C11H10ClFO4S |
|---|---|
Molecular Weight |
292.71 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-4-cyclopropyl-2-fluorobenzoate |
InChI |
InChI=1S/C11H10ClFO4S/c1-17-11(14)8-5-4-7(6-2-3-6)10(9(8)13)18(12,15)16/h4-6H,2-3H2,1H3 |
InChI Key |
GVRJWOVJHSVHHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C2CC2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















